1-Bromo-2-iodo-3-methoxybenzene

Descripción general

Descripción

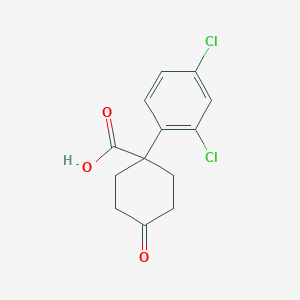

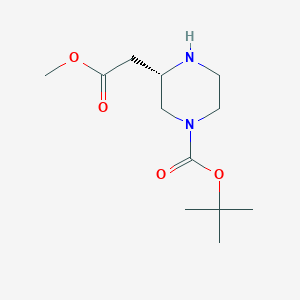

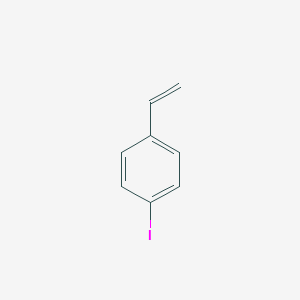

1-Bromo-2-iodo-3-methoxybenzene is a research compound . It has a molecular formula of C7H6BrIO and a molecular weight of 312.93 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, iodo, and methoxy functional groups attached . The InChI code for this compound is 1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.93 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 311.86467 g/mol . The topological polar surface area is 9.2 Ų .

Aplicaciones Científicas De Investigación

Cleavage of Epoxides into Halohydrins

A study by Niknam and Nasehi (2002) demonstrates the use of a related compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, as a catalyst in the ring opening of epoxides with elemental iodine and bromine. This process is regioselective, operates under neutral conditions, and is effective even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Halogenation of Polyalkylbenzenes

In another research by Bovonsombat and Mcnelis (1993), compounds similar to 1-Bromo-2-iodo-3-methoxybenzene were used to achieve ring halogenation of polyalkylbenzenes. The study explores how halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene can be prepared in high yield (Bovonsombat & Mcnelis, 1993).

Preparation of Sterically Protected Phosphorus Compounds

Toyota et al. (2003) utilized a bulky bromobenzene derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, in the preparation of low-coordinate phosphorus compounds. The study highlights the impact of the p-methoxy group in such systems on their electronic properties (Toyota et al., 2003).

Arylation in Fragrance Synthesis

Scrivanti et al. (2008) researched the use of 1-bromo-4-methoxybenzene in the catalyzed coupling of β-methallyl alcohol. This reaction is significant in the synthesis of floral fragrances, demonstrating a practical application of bromo-methoxybenzene derivatives in fragrance chemistry (Scrivanti et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

1-Bromo-2-iodo-3-methoxybenzene is used as a research compound . A related study discusses the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives, which are environmental pollutants . This research could potentially lead to the development of methods for synthesizing and studying similar compounds, including this compound .

Propiedades

IUPAC Name |

1-bromo-2-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIQCAXZVNDWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434303 | |

| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

450412-22-3 | |

| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450412-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)

![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)